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Compound of Interest

Compound Name:
2-Bromo-1-(4-

cyclohexylphenyl)ethanone

Cat. No.: B1271396 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectral

Characteristics of a Key Synthetic Intermediate and its Alternatives.

This guide provides a comparative analysis of the spectral data for "2-Bromo-1-(4-
cyclohexylphenyl)ethanone" and two structurally related, commercially available alternatives:

4-cyclohexylacetophenone and 2-bromo-1-phenylethanone. Due to the lack of publicly

available experimental spectral data for the target compound, this guide presents predicted

spectral characteristics for "2-Bromo-1-(4-cyclohexylphenyl)ethanone" based on the

empirical data of its analogs. This information is crucial for reaction monitoring, quality control,

and structural confirmation in synthetic and medicinal chemistry workflows.

Spectral Data Comparison
The following table summarizes the key spectral data for the two alternative compounds. This

data serves as a reference for predicting the spectral features of "2-Bromo-1-(4-
cyclohexylphenyl)ethanone".
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Spectroscopic

Technique

4-

Cyclohexylacetophe

none

2-Bromo-1-

phenylethanone

Predicted: 2-Bromo-

1-(4-

cyclohexylphenyl)eth

anone

¹H NMR (CDCl₃, ppm)

~7.9 (d, 2H), ~7.3 (d,

2H), ~2.6 (s, 3H), ~2.5

(m, 1H), ~1.2-1.9 (m,

10H)

~8.0 (d, 2H), ~7.6 (t,

1H), ~7.5 (t, 2H), ~4.5

(s, 2H)

~7.9 (d, 2H, Ar-H

ortho to C=O), ~7.3

(d, 2H, Ar-H meta to

C=O), ~4.5 (s, 2H, -

CH₂Br), ~2.6 (m, 1H,

cyclohexyl-H), ~1.2-

1.9 (m, 10H,

cyclohexyl-H)

¹³C NMR (CDCl₃,

ppm)

~198 (C=O), ~150

(Ar-C), ~135 (Ar-C),

~129 (Ar-CH), ~127

(Ar-CH), ~45

(cyclohexyl-CH), ~34

(cyclohexyl-CH₂), ~27

(cyclohexyl-CH₂), ~26

(cyclohexyl-CH₂), ~26

(CH₃)

~191 (C=O), ~134

(Ar-C), ~134 (Ar-CH),

~129 (Ar-CH), ~129

(Ar-CH), ~31 (-CH₂Br)

~191 (C=O), ~151

(Ar-C), ~134 (Ar-C),

~129 (Ar-CH), ~127

(Ar-CH), ~45

(cyclohexyl-CH), ~34

(cyclohexyl-CH₂), ~31

(-CH₂Br), ~27

(cyclohexyl-CH₂), ~26

(cyclohexyl-CH₂)

Mass Spectrometry

(EI, m/z)

202 (M⁺), 187, 159,

145, 117, 91, 43

198/200 (M⁺, M⁺+2),

119, 105, 77

280/282 (M⁺, M⁺+2),

201, 159, 117, 91

Infrared (IR, cm⁻¹)

~2925, 2850 (C-H,

cyclohexyl), ~1680

(C=O), ~1605 (C=C,

aromatic)

~3060 (C-H,

aromatic), ~1690

(C=O), ~1595 (C=C,

aromatic), ~1270 (C-

Br)

~2925, 2850 (C-H,

cyclohexyl), ~1685

(C=O), ~1605 (C=C,

aromatic), ~1270 (C-

Br)

Experimental Protocols
The data presented in this guide are compiled from various sources. The following are general

experimental protocols representative of the methods used to obtain such spectral data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in about 0.7

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer.

¹H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR: Spectra are acquired with proton decoupling to simplify the spectrum to single

lines for each unique carbon atom.

Mass Spectrometry (MS)
Sample Introduction: For a solid sample, a direct insertion probe is typically used. A small

amount of the sample is placed in a capillary tube at the end of the probe.

Ionization: Electron Ionization (EI) is a common method for this class of compounds. The

sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Solid):

Thin Film: A small amount of the solid is dissolved in a volatile solvent (e.g., acetone or

methylene chloride). A drop of this solution is placed on a potassium bromide (KBr) or

sodium chloride (NaCl) salt plate. The solvent is allowed to evaporate, leaving a thin film of

the solid on the plate.[1]
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KBr Pellet: A few milligrams of the solid are finely ground with anhydrous KBr powder. The

mixture is then pressed under high pressure to form a transparent pellet.

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR

spectrometer. The spectrum is recorded by passing a beam of infrared radiation through the

sample and measuring the absorption at different wavenumbers. A background spectrum of

the empty sample holder (or pure KBr pellet) is typically recorded and subtracted from the

sample spectrum.

Analytical Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a synthetic

organic compound like "2-Bromo-1-(4-cyclohexylphenyl)ethanone".

Synthesis & Purification

Spectroscopic Analysis Data Interpretation & Verification

Synthesis of Target Compound Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy (1H, 13C)Sample Prep

Mass Spectrometry (EI)Sample Prep

Infrared Spectroscopy (FTIR)
Sample Prep

Structure Verification

Purity Assessment

Final_Compound
Characterized Compound

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectral characterization of an organic

compound.

This guide provides a foundational understanding of the expected spectral characteristics of "2-
Bromo-1-(4-cyclohexylphenyl)ethanone" by comparing it with readily available analogs.

Researchers can use this information to guide their synthetic efforts and analytical
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interpretations. For definitive structural elucidation of a newly synthesized batch of the target

compound, it is imperative to acquire and interpret its own full set of spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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